![molecular formula C7H8O2 B14470786 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 65656-89-5](/img/structure/B14470786.png)
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one is a bicyclic organic compound that features a unique oxabicyclo structure. This compound is notable for its applications in synthetic organic chemistry and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one involves the ozonolysis of (1R,cis)-4,7,7-trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one. This reaction is highly sensitive to the solvent and reductant used. The maximum yield is achieved when ozonolysis is performed at -5°C in alcohols . The reaction proceeds through intermediate alkoxylactols, which are hydrolyzed to complete the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis processes, where precise control of temperature and solvent conditions is crucial to maximize yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2,4-dione.
Reduction: Formation of more saturated bicyclic compounds.
Substitution: Formation of various substituted oxabicyclo compounds.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways and processes at the molecular level. For example, its role in oxidation and reduction reactions can affect the redox balance in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one is unique due to its specific oxabicyclo structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and steric configurations, making it valuable for specialized applications in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
65656-89-5 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C7H8O2/c1-4-3-5-7(2,9-5)6(4)8/h3,5H,1-2H3 |
Clave InChI |
ZFKWOWPFPXKRDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(C1=O)(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
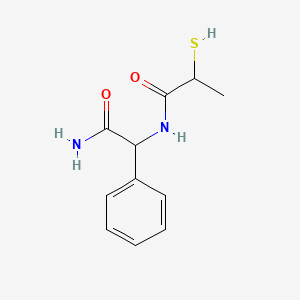
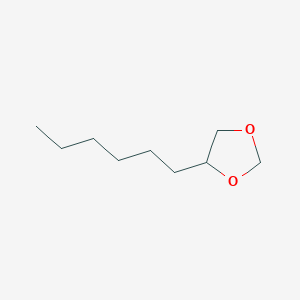
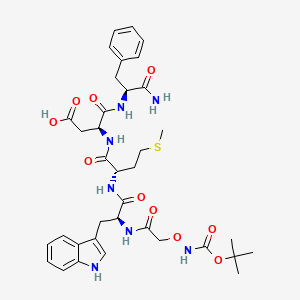
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

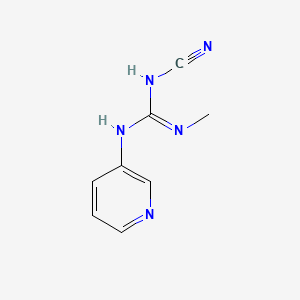
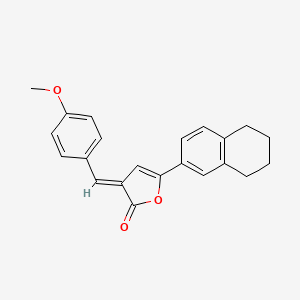
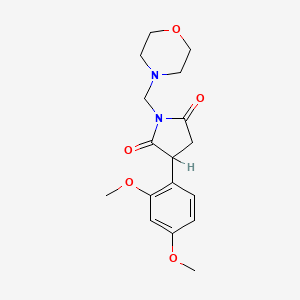

![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
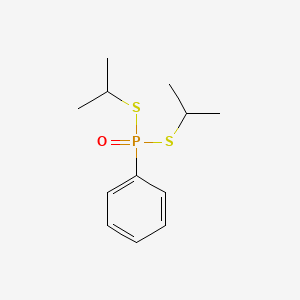
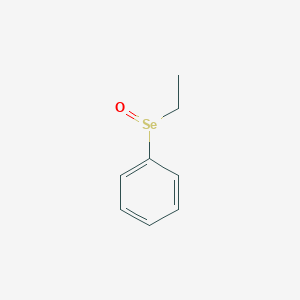
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
